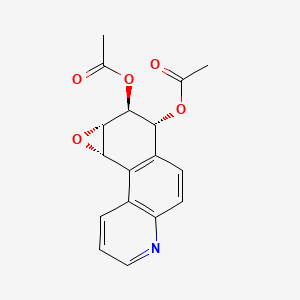
Oxireno(5,6)benzo(1,2-f)quinoline-2,3-diol, 1a,2,3,9c-tetrahydro-, diacetate (ester), (1aalpha,2alpha,3beta,9calpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxireno(5,6)benzo(1,2-f)quinoline-2,3-diol, 1a,2,3,9c-tetrahydro-, diacetate (ester), (1aalpha,2alpha,3beta,9calpha)- is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system combining oxirene, benzoquinoline, and diol functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxireno(5,6)benzo(1,2-f)quinoline-2,3-diol, 1a,2,3,9c-tetrahydro-, diacetate (ester), (1aalpha,2alpha,3beta,9calpha)- typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves esterification to form the diacetate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Oxireno(5,6)benzo(1,2-f)quinoline-2,3-diol, 1a,2,3,9c-tetrahydro-, diacetate (ester), (1aalpha,2alpha,3beta,9calpha)- can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: Functional groups on the quinoline ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions include oxidized quinones, reduced quinoline derivatives, and substituted quinoline compounds .
Applications De Recherche Scientifique
Oxireno(5,6)benzo(1,2-f)quinoline-2,3-diol, 1a,2,3,9c-tetrahydro-, diacetate (ester), (1aalpha,2alpha,3beta,9calpha)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may interfere with cellular pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoquinoline derivatives: Share the quinoline core structure but differ in functional groups.
Oxirene derivatives: Contain the oxirene ring but lack the quinoline moiety.
Diol esters: Similar in having diol and ester functionalities but differ in the fused ring system.
Uniqueness
Oxireno(5,6)benzo(1,2-f)quinoline-2,3-diol, 1a,2,3,9c-tetrahydro-, diacetate (ester), (1aalpha,2alpha,3beta,9calpha)- is unique due to its combination of oxirene, benzoquinoline, and diol groups, which confer distinct chemical and biological properties not found in other compounds .
Propriétés
Numéro CAS |
103620-29-7 |
|---|---|
Formule moléculaire |
C17H15NO5 |
Poids moléculaire |
313.30 g/mol |
Nom IUPAC |
[(11R,12S,13S,15S)-11-acetyloxy-14-oxa-6-azatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2(7),3,5,8-pentaen-12-yl] acetate |
InChI |
InChI=1S/C17H15NO5/c1-8(19)21-14-11-5-6-12-10(4-3-7-18-12)13(11)15-17(23-15)16(14)22-9(2)20/h3-7,14-17H,1-2H3/t14-,15+,16+,17+/m1/s1 |
Clé InChI |
ZMGDYATVDVLVFT-QZWWFDLISA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@@H]2[C@@H](O2)C3=C([C@H]1OC(=O)C)C=CC4=C3C=CC=N4 |
SMILES canonique |
CC(=O)OC1C2C(O2)C3=C(C1OC(=O)C)C=CC4=C3C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


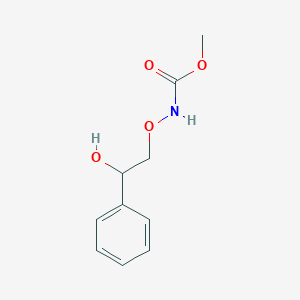
![2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B14339840.png)
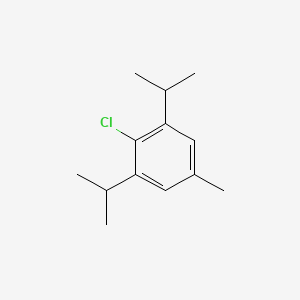
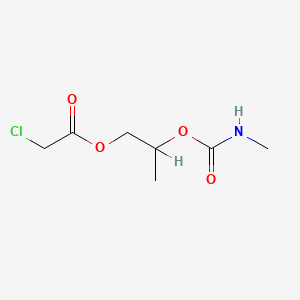
![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol](/img/structure/B14339870.png)
![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)
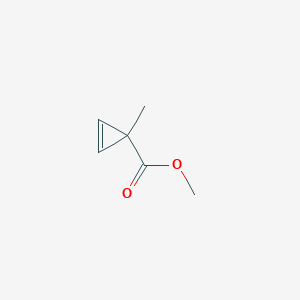
![[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride](/img/structure/B14339890.png)
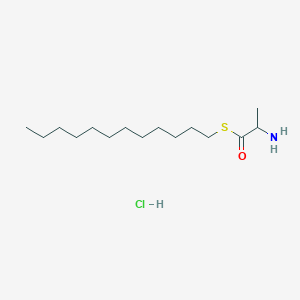
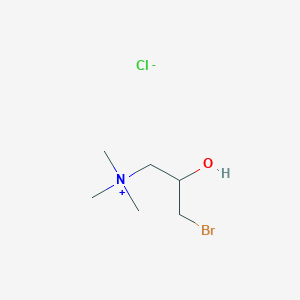
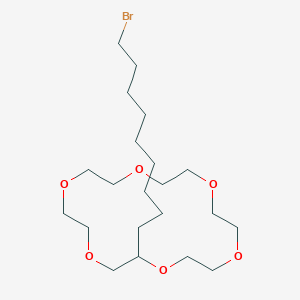
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid](/img/structure/B14339914.png)
